2-Iodobenzo[d]thiazole-6-carboxylic acid
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Overview
Description
2-Iodobenzo[d]thiazole-6-carboxylic acid is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the benzothiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science .
Preparation Methods
The synthesis of 2-Iodobenzo[d]thiazole-6-carboxylic acid typically involves the iodination of benzo[d]thiazole-6-carboxylic acid. One common method includes the use of iodine and an oxidizing agent such as potassium iodate in an acidic medium. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high yield . Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to enhance efficiency and scalability .
Chemical Reactions Analysis
2-Iodobenzo[d]thiazole-6-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF). Major products formed from these reactions depend on the specific reagents and conditions employed but often include various substituted benzothiazole derivatives .
Scientific Research Applications
2-Iodobenzo[d]thiazole-6-carboxylic acid has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of biologically active compounds with potential therapeutic properties, such as anticancer, antimicrobial, and anti-inflammatory agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic structures, which are valuable in the development of new materials and pharmaceuticals.
Material Science: Derivatives of this compound are explored for their electronic properties and potential use in organic semiconductors and light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism by which 2-Iodobenzo[d]thiazole-6-carboxylic acid exerts its effects is largely dependent on its specific application. In medicinal chemistry, its derivatives may interact with various molecular targets, such as enzymes or receptors, to modulate biological pathways. For example, some derivatives may inhibit specific enzymes involved in disease progression, leading to therapeutic effects . The aromaticity and electronic properties of the benzothiazole ring play a crucial role in its interaction with biological targets .
Comparison with Similar Compounds
2-Iodobenzo[d]thiazole-6-carboxylic acid can be compared with other benzothiazole derivatives, such as:
Benzo[d]thiazole-6-carboxylic acid: Lacks the iodine substituent, which may result in different reactivity and biological activity.
2-Aminobenzo[d]thiazole-6-carboxylic acid:
Thieno[2,3-d]thiazole-6-carboxylic acid: A similar heterocyclic compound with a thiophene ring, which may exhibit different electronic properties and reactivity.
The uniqueness of this compound lies in its iodine substituent, which can be leveraged for specific chemical transformations and applications in various fields .
Properties
Molecular Formula |
C8H4INO2S |
---|---|
Molecular Weight |
305.09 g/mol |
IUPAC Name |
2-iodo-1,3-benzothiazole-6-carboxylic acid |
InChI |
InChI=1S/C8H4INO2S/c9-8-10-5-2-1-4(7(11)12)3-6(5)13-8/h1-3H,(H,11,12) |
InChI Key |
DOWPTCKEYIXPTQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)SC(=N2)I |
Origin of Product |
United States |
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